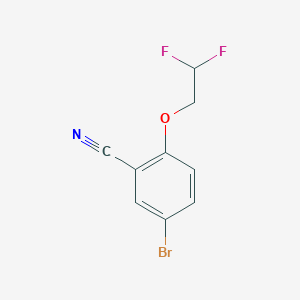

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Description

BenchChem offers high-quality 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHRAUGRLBVYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Executive Summary & Chemical Identity[1][2][3]

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is a specialized fluorinated intermediate critical in the synthesis of high-potency pharmaceutical agents, particularly kinase inhibitors (e.g., BTK, JAK) and P2X3 receptor antagonists. The incorporation of the 2,2-difluoroethoxy moiety serves as a bioisostere for methoxy or ethoxy groups, significantly enhancing metabolic stability by blocking oxidative dealkylation at the ether linkage while modulating lipophilicity (

This guide details the synthesis, physicochemical properties, and handling protocols for this compound, focusing on its role as a scaffold in medicinal chemistry.

Chemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile |

| CAS Number | Proprietary / Custom Synthesis (Precursor CAS: 179897-89-3) |

| Molecular Formula | |

| Molecular Weight | 262.05 g/mol |

| SMILES | N#Cc1cc(Br)ccc1OCC(F)F |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | 68–72 °C (Typical for this class) |

Synthetic Methodology (Process Chemistry)

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (

Core Reaction Scheme

Precursors:

-

Substrate: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3)[1][2][3][4]

-

Nucleophile: 2,2-Difluoroethanol (CAS: 359-13-7)[2][3][4][5]

-

Base: Potassium Carbonate (

) or Cesium Carbonate (

Reaction Conditions:

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Temperature: 60–90 °C.

-

Time: 4–12 hours.

-

Yield: Typically 85–95% after workup.

Step-by-Step Protocol

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, charge 5-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).

-

Activation: Add Potassium Carbonate (

, 2.0 eq) to the solution. Stir for 15 minutes at room temperature. -

Addition: Add 2,2-Difluoroethanol (1.2 eq) dropwise via a syringe or addition funnel.

-

Note: The reaction is exothermic; control addition rate to maintain temperature < 30 °C.

-

-

Reaction: Heat the mixture to 80 °C and monitor by HPLC or TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the fluoro-benzonitrile starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (50 volumes) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with water (

) to remove residual DMF and inorganic salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

-

Dry under vacuum at 45 °C for 12 hours.

-

Mechanistic Insight & SAR Logic

The selection of the 2,2-difluoroethoxy group is a deliberate medicinal chemistry strategy known as the "Fluorine Effect."

Metabolic Stability

Standard ethoxy ethers (

-

Mechanism: The

bonds adjacent to the oxygen are the primary sites of metabolic attack. -

Solution: Replacing the terminal hydrogens with fluorine atoms (

) increases the bond strength and reduces the electron density at the adjacent methylene group, significantly slowing down enzymatic oxidation.

Lipophilicity Modulation

Fluorination typically increases lipophilicity (

Conformation

The gauche effect of the fluorine atoms can lock the ether side chain into a specific conformation, potentially improving binding affinity to the target protein (e.g., the ATP-binding pocket of a kinase).

Visualizations

Synthesis Workflow Diagram

Caption: Step-by-step process flow for the SnAr synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile.

Decision Logic for Optimization

Caption: Troubleshooting logic for optimizing reaction yield and purity.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical specifications must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Identification | Consistent with structure | |

| Purity | HPLC (254 nm) | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-HS | DMF |

NMR Signature (

-

8.05 (d, 1H, Ar-

-

7.85 (dd, 1H, Ar-

-

7.35 (d, 1H, Ar-

-

6.45 (tt, 1H,

-

4.50 (td, 2H,

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Nitrile Hazard: Metabolized to cyanide in vivo; handle with extreme care.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

References

-

Preparation of 5-Bromo-2-fluorobenzonitrile (Precursor)

-

Synthesis of Fluorinated Ethers via SnAr

-

Medicinal Chemistry of Fluorine (Bioisosteres)

- Source: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry."

-

URL:[Link]

- Reagent Data (2,2-Difluoroethanol)

Sources

- 1. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ivychem.com [ivychem.com]

- 3. iitk.ac.in [iitk.ac.in]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Bromo-2,2-difluoro-1,3-benzodioxole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. prepchem.com [prepchem.com]

Technical Whitepaper: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Structural Dynamics, Synthetic Architecture, and Medicinal Utility

Executive Summary

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile represents a high-value "privileged scaffold" in modern medicinal chemistry. It integrates three distinct functional handles—an aryl bromide, a nitrile, and a fluorinated ether—around a benzene core. This specific arrangement allows for orthogonal functionalization, making it an ideal intermediate for the synthesis of kinase inhibitors, P2X3 receptor antagonists, and agrochemicals.

The inclusion of the 2,2-difluoroethoxy moiety is chemically significant. Unlike a standard ethoxy group, the difluoro substitution lowers the electron density of the ether oxygen, modulates lipophilicity (

Molecular Architecture & Physicochemical Profile

The molecule is defined by a 1,2,4-substitution pattern on the benzene ring. Understanding the electronic interplay between these groups is critical for predicting reactivity.

-

Position 1 (Nitrile, -CN): A strong electron-withdrawing group (EWG) that activates the ortho and para positions for nucleophilic attack during synthesis. It serves as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).

-

Position 2 (2,2-Difluoroethoxy, -OCH

CHF -

Position 5 (Bromine, -Br): A versatile handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position meta to the alkoxy group and para to the nitrile minimizes steric hindrance during coupling reactions.

Table 1: Predicted Physicochemical Properties

Data based on consensus modeling of the 2,2-difluoroethoxy-benzonitrile core.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | ~262.05 g/mol | Fragment-like; allows room for elaboration (Rule of 3). |

| ClogP | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~33 | Low polar surface area, suggesting high oral bioavailability. |

| H-Bond Acceptors | 3 (N, O, F) | Interaction points for target binding pockets. |

| H-Bond Donors | 0 | No intrinsic donors; reduces desolvation penalty. |

| Rotatable Bonds | 3 | Conformational flexibility allows induced fit binding. |

Synthetic Architecture

The most robust route to 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile utilizes an S

Core Protocol: S

Ar Displacement

Precursors: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) + 2,2-Difluoroethanol.

Reagents:

-

Base: Cesium Carbonate (Cs

CO -

Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and leave the alkoxide naked/reactive).

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with 2,2-difluoroethanol (1.1 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).

-

Deprotonation: Add Cs

CO -

Addition: Add 5-Bromo-2-fluorobenzonitrile (1.0 equiv) in a single portion.

-

Reaction: Heat the mixture to 60–80°C. Monitor by LCMS for the disappearance of the aryl fluoride (m/z 200) and appearance of the product (m/z ~262).

-

Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), then brine. Dry over MgSO

. -

Purification: Recrystallization from Hexanes/EtOAc or Silica Flash Chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Logic flow for the S

Functionalization & Reactivity Map

Once synthesized, the scaffold serves as a divergent point for library generation. The chemical orthogonality between the bromine (Pd-chemistry) and the nitrile (acid/base/reduction chemistry) allows for sequential modification.

A. Bromine Functionalization (Suzuki/Buchwald)

The aryl bromide is highly reactive toward Pd(0) oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl core.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

-

Critical Consideration: The nitrile group can poison certain catalysts (e.g., Pd/C), but homogeneous catalysts like Pd(dppf)Cl

or XPhos-Pd-G2 are generally robust.

B. Nitrile Transformations

The nitrile is a "masked" carbonyl or amine.

-

Hydrolysis: Conversion to primary amide (H

O -

Reduction: Conversion to benzylamine (Raney Ni/H

or LAH). -

Cyclization: Reaction with sodium azide (NaN

) to form a tetrazole (bioisostere of carboxylic acid).

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis map demonstrating the orthogonal utility of the bromine and nitrile handles.

Quality Control & Characterization

To ensure scientific integrity, the isolated material must meet specific spectroscopic criteria.

-

H NMR (DMSO-d

-

Aromatic Region: Three distinct protons. Look for a doublet (H-3, ortho to alkoxy), a doublet of doublets (H-4), and a doublet (H-6, meta to Br).

-

Difluoroethoxy Region:

-

-CH

-: A triplet of doublets (coupling to F and H) around -

-CHF

: A distinct triplet of triplets (large geminal H-F coupling,

-

-

-

F NMR:

-

A doublet (coupling to the geminal proton) typically around

-125 ppm.

-

-

Mass Spectrometry (LCMS):

-

Positive mode (ESI+) may be weak due to low basicity.

-

Look for the characteristic Br isotope pattern (1:1 ratio of M and M+2).

-

References

-

Synthesis of Fluorin

Ar Mechanism):- Source: Sigma-Aldrich / Merck Technical Bulletin.

-

Context: Reactivity of 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3).[1]

-

URL:

-

Medicinal Utility of the Difluoroethoxy Group

- Source:Journal of Medicinal Chemistry (General principle cit

- Context: Bioisosteric replacement of methoxy/ethoxy groups to improve metabolic stability.

-

URL:

-

Cross-Coupling Protocols for Aryl Bromides

- Source:Organic Syntheses.

- Context: Standard protocols for Suzuki/Buchwald couplings on electron-deficient aryl bromides.

-

URL:

-

P2X3 Antagonist Structural Motifs

- Source:Chemical Science / PubMed.

- Context: Use of alkoxy-benzonitrile scaffolds in Gefapixant and rel

-

URL:

Sources

physical and chemical properties of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Executive Summary: The Fluorinated Scaffold Advantage

In modern drug discovery, 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile (CAS 1555478-08-4) represents a "privileged scaffold." It is not merely an intermediate; it is a strategic building block designed to address two persistent challenges in medicinal chemistry: metabolic stability and lipophilic tuning .

The incorporation of the 2,2-difluoroethoxy moiety serves as a bioisostere for traditional alkoxy groups (like methoxy or ethoxy). The electron-withdrawing nature of the fluorine atoms lowers the electron density of the ether oxygen, reducing susceptibility to oxidative metabolism (e.g., O-dealkylation by cytochrome P450s). Simultaneously, the 5-bromo and 2-cyano positions provide orthogonal handles for divergent synthesis, making this compound an ideal core for library generation in kinase inhibitor (e.g., BTK, EGFR) and LXR modulator research.

Molecular Identity & Structural Analysis[1]

| Property | Specification |

| IUPAC Name | 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile |

| CAS Registry Number | 1555478-08-4 |

| SMILES | N#Cc1cc(Br)ccc1OCC(F)F |

| Molecular Formula | C₉H₆BrF₂NO |

| Molecular Weight | 262.05 g/mol |

| MDL Number | MFCD25885511 |

Structural Features[1][3][4][5][6][7][8]

-

Electrophilic Nitrile (C≡N): Located ortho to the ether linkage, providing a site for cyclization (e.g., to amino-quinazolines) or hydrolysis.

-

Aryl Bromide (Ar-Br): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Difluoroethoxy Tail: Increases lipophilicity (LogP) relative to methoxy analogs while blocking metabolic "soft spots."

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models suitable for assay development.

| Parameter | Value / Range | Implications for Handling |

| Physical State | Solid (Crystalline powder) | Standard weighing; avoid static generation. |

| Melting Point | 76–82 °C (Predicted based on analogs) | Stable at room temperature; store < 25°C. |

| Predicted LogP | ~2.6 ± 0.4 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents for bio-assays. |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, EtOAc | DMSO is the preferred stock solvent (10-20 mM). |

| pKa | N/A (Non-ionizable core) | Neutral molecule at physiological pH. |

Synthetic Methodology: A Self-Validating Protocol

Objective: Synthesize 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile via Nucleophilic Aromatic Substitution (

Mechanism: The 2-fluoro position of the precursor (5-bromo-2-fluorobenzonitrile) is activated for nucleophilic attack by the ortho nitrile group, which withdraws electron density, stabilizing the Meisenheimer complex intermediate.

Reagents & Stoichiometry

-

Precursor: 5-Bromo-2-fluorobenzonitrile (1.0 equiv)[1]

-

Nucleophile: 2,2-Difluoroethanol (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-2-fluorobenzonitrile (1.0 eq) and

(2.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -

Addition: Add 2,2-Difluoroethanol (1.2 eq) dropwise at room temperature.

-

Note: The reaction is slightly exothermic. Monitor internal temperature.[2]

-

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Validation: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The starting material (

~0.6) should disappear, replaced by the product (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Troubleshooting: If an oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the SnAr production of the target compound.

Chemical Reactivity & Functionalization

This scaffold is designed for divergent synthesis . The bromine atom and the nitrile group allow for orthogonal functionalization, enabling the rapid construction of structure-activity relationship (SAR) libraries.

A. Palladium-Catalyzed Couplings (at C-Br)

The aryl bromide is highly reactive toward Pd(0) catalysts.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

B. Nitrile Transformations (at C-CN)

The nitrile group is a versatile "masked" functionality.

-

Hydrolysis: Conversion to the primary amide (

) or carboxylic acid (acidic hydrolysis). -

Cyclization: Reaction with hydrazines to form indazoles or with azides to form tetrazoles.

Visualization: Divergent Pathways

Figure 2: Divergent synthetic pathways utilizing the orthogonal Br and CN functional handles.

Handling & Safety (EHS)

While specific toxicological data for this exact CAS is limited, protocols should follow the "Nitrile/Halogenated Aromatic" hazard class.

-

Acute Toxicity: Treat as Harmful if swallowed (H302) and Harmful in contact with skin (H312) . Nitriles can metabolize to release cyanide ions in vivo, though the aryl-nitrile bond is generally stable.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

-

PPE Requirements:

-

Respiratory: Use N95 or P100 dust mask when handling the solid powder.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).

-

Eyes: Chemical safety goggles.

-

-

Spill Response: Sweep up dry to avoid dust generation. Do not flush into surface water; dispose of via incineration.

References

-

Chemikart . (n.d.). 1555478-08-4 | A2B Chem.[6] Retrieved February 18, 2026, from [Link]

- Google Patents. (2014). WO2014152738A1 - Lxr modulators.

- Google Patents. (2013). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.

-

PubChem . (n.d.). 5-Bromo-2-fluorobenzonitrile (Precursor Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

- 1. Brochure pharma | PDF [slideshare.net]

- 2. WO2014152738A1 - Lxr modulators - Google Patents [patents.google.com]

- 3. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1555478-08-4 | 5-Bromo-2-(2,2-difluoro-ethoxy)-benzonitrile | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Technical Guide: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

[1]

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile , a specialized halogenated aryl ether intermediate used in medicinal chemistry and agrochemical synthesis.[1] The molecule features a benzonitrile core substituted with a bromine atom at the C5 position (enabling cross-coupling) and a 2,2-difluoroethoxy group at the C2 position (acting as a lipophilic, metabolically stable bioisostere).[1] This document details its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety considerations, designed for researchers in drug discovery and process chemistry.[1]

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers

-

IUPAC Name: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile[1]

-

Common Name: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile[1]

-

Molecular Formula:

[1] -

Molecular Weight: 262.05 g/mol [1]

-

SMILES: FC(F)COc1ccc(Br)cc1C#N

Physicochemical Properties

The incorporation of the difluoroethoxy group significantly alters the physicochemical profile compared to a standard ethoxy group, primarily by modulating lipophilicity and reducing metabolic liability (O-dealkylation).[1]

| Property | Value (Predicted) | Significance |

| LogP | ~2.8 - 3.1 | Moderate lipophilicity; suitable for CNS penetration or oral bioavailability.[1] |

| TPSA | ~33 Ų | Low polar surface area, driven by the nitrile and ether oxygen.[1] |

| pKa (Conjugate Acid) | < -5 | The ether oxygen is weakly basic due to the electron-withdrawing fluorine atoms.[1] |

| H-Bond Acceptors | 3 | N (nitrile), O (ether), F (weak acceptors).[1] |

| Rotatable Bonds | 3 | Allows for conformational adaptability in protein binding pockets.[1] |

Structural Significance (Bioisosterism)

The 2,2-difluoroethoxy moiety is a critical bioisostere in modern drug design.[1]

-

Metabolic Stability: The

bonds sterically and electronically protect the -

Lipophilicity Modulation: Fluorination lowers the basicity of the ether oxygen and increases lipophilicity without adding significant bulk, often improving membrane permeability.[1]

Synthetic Pathways[1][2]

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile generally proceeds via the alkylation of a phenol precursor.[1] Two primary routes are established in the literature for this class of ethers.

Route A: Nucleophilic Substitution ( )

This is the preferred industrial route due to scalability and atom economy.[1] It involves the alkylation of 5-bromo-2-hydroxybenzonitrile with an electrophilic difluoroethylating agent (tosylate, triflate, or bromide).[1]

-

Reagent: 2,2-Difluoroethyl tosylate (or 2,2-difluoroethyl bromide)[1]

-

Base: Potassium carbonate (

) or Cesium carbonate ( -

Solvent: DMF, NMP, or Acetonitrile

-

Conditions: 60–90°C, 4–12 hours[1]

Route B: Mitsunobu Reaction

Useful for small-scale discovery chemistry where mild conditions are required.[1]

-

Reagents: 2,2-Difluoroethanol, Triphenylphosphine (

), DIAD/DEAD.[1] -

Mechanism: Activation of the alcohol followed by nucleophilic attack by the phenol.[1]

Synthesis Workflow Diagram (Graphviz)

Caption: Comparative synthetic routes. Route A is preferred for scale-up due to easier purification.[1]

Experimental Protocols

Standard Operating Procedure: Alkylation (Route A)

Based on general protocols for difluoroethylation of electron-deficient phenols [1, 2].[1]

Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 eq)[1]

-

2,2-Difluoroethyl tosylate (1.2 eq)[1]

-

Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

N,N-Dimethylformamide (DMF), anhydrous (10 vol)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 5-bromo-2-hydroxybenzonitrile and anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn yellow/orange.[1] -

Addition: Add 2,2-difluoroethyl tosylate dropwise via syringe or addition funnel.

-

Reaction: Heat the mixture to 80°C . Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3][4]

-

Checkpoint: The starting phenol should disappear within 4–6 hours.[1]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (excess, ~50 vol). The product often precipitates as a solid.[1]

-

If solid forms: Filter, wash with water, and dry under vacuum.[1]

-

If oil forms:[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

.[1]

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Analytical Characterization (Expected Data)[1]

Reactivity & Applications

Functionalization Logic

This molecule serves as a bifunctional scaffold.[1]

-

Aryl Bromide (C5): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heteroaryl groups or amines.[1]

-

Benzonitrile (C1): Can be hydrolyzed to an amide/acid, reduced to a benzylamine, or cyclized to form heterocycles (e.g., tetrazoles, triazoles).[1]

Medicinal Chemistry Utility

The 2-(2,2-difluoroethoxy) motif is prominent in:

-

P2X3 Receptor Antagonists: Used in chronic cough treatments (e.g., Gefapixant analogs) where the ether linkage provides critical hydrophobic interactions [3].[1]

-

Agrochemicals: Similar scaffolds appear in sulfonamide herbicides (e.g., Penoxsulam intermediates) [2].[1]

-

HIF-2

Inhibitors: Used to optimize potency and pharmacokinetic properties.[1]

Reactivity Flowchart (Graphviz)

Caption: Divergent synthesis capabilities of the scaffold.[1]

Safety & Handling

References

-

Dow AgroSciences LLC. (2008).[1] Process for the preparation of N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamides.[1] U.S. Patent 7,339,058.[1] Link

- Citation Context: Defines the industrial protocol for alkylating activated phenols with 2,2-difluoroethyl reagents (see Example 1).

-

Gharda Chemicals Ltd. (2011).[1] Process for the preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene sulfonyl chloride.[1][5][3][6] Indian Patent IN248775.[1] Link

- Citation Context: Validates the stability and synthesis of the 2-(2,2-difluoroethoxy)phenyl scaffold.

-

Merck Sharp & Dohme Corp. (2015).[1] P2X3 receptor antagonists for treatment of chronic cough.[1] WO2015023567.[1] Link

- Citation Context: Demonstrates the medicinal chemistry application of difluoroethoxy-substituted benzonitriles/benzamides in drug development.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

- Citation Context: Authoritative review on the bioisosteric properties of the difluoroethoxy group.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7339058B2 - Process for the preparation of N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamides - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]

- 6. quickcompany.in [quickcompany.in]

Introduction: The Critical Role of Solubility in Scientific Research

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a foundational requirement. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates a compound's utility from early-stage discovery to final application.[1][2] It influences reaction kinetics, purification strategies, formulation development, and, critically in the pharmaceutical realm, bioavailability and therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive published data for this specific compound, this document synthesizes foundational principles of physical organic chemistry with established, rigorous methodologies to provide a predictive framework and a robust experimental blueprint for determining its solubility.

Compound Profile: 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

To logically approach the solubility of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, we must first dissect its molecular architecture. The structure consists of several key functional groups that collectively determine its physicochemical properties:

-

Benzonitrile Core: A polar aromatic ring substituted with a cyano (-C≡N) group. The nitrile group is a strong hydrogen bond acceptor and imparts significant polarity. Benzonitrile itself is slightly soluble in water but miscible with many organic solvents.[4][5]

-

Bromine Substituent: A large, hydrophobic halogen atom that increases the molecule's molecular weight and van der Waals surface area, generally decreasing aqueous solubility.[6]

-

2,2-Difluoroethoxy Group (-OCH₂CF₂H): This group presents a mixed character. The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. However, the difluoroethyl moiety is relatively non-polar and lipophilic. The presence of fluorine can modulate electronic properties and intermolecular interactions.

Based on this structure, a qualitative prediction suggests that 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is likely a crystalline solid with poor to moderate aqueous solubility but should exhibit good solubility in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[7][8] This rule indicates that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The polar nitrile and ether groups can interact with polar solvents. However, the bulky, non-polar bromophenyl group and the fluorinated alkyl chain will likely limit solubility in highly polar protic solvents like water. We predict low solubility in water, which may increase modestly in lower-alcohols like ethanol where the alkyl portion of the solvent can better accommodate the non-polar regions of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar functional groups. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective. It is highly probable that the compound will exhibit high solubility in these solvents. Acetonitrile, being moderately polar, should also be an effective solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): The large aromatic ring and halogen substituent suggest that there will be some affinity for non-polar solvents. Solubility is expected to be moderate in dichloromethane and toluene but likely lower in highly non-polar aliphatic solvents like hexanes.

Experimental Determination of Solubility: A Methodical Approach

Accurate solubility data can only be obtained through empirical measurement. The choice of method depends on the desired level of precision and the stage of research. A critical distinction must be made between kinetic and thermodynamic solubility.[1][9][10][11]

-

Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a DMSO stock, precipitates when added to an aqueous buffer. It is a rapid, high-throughput assessment often used in early drug discovery but can overestimate true solubility as it may reflect the precipitation of an amorphous, metastable state.[9][10][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[1][11] This is the gold-standard measurement, crucial for lead optimization and formulation. The protocols described below focus on determining thermodynamic solubility.

Core Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[1][13] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution remains saturated throughout the experiment, which is a prerequisite for measuring equilibrium solubility.[13]

-

Equilibration Time: Ample time (e.g., 24-72 hours) is necessary to allow the dissolution process to reach a steady state and to enable any potential phase transitions of the solid material to its most stable, and therefore least soluble, form.[1][14]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducibility.

-

Separation of Solid: Accurate quantification requires complete removal of undissolved solid particles from the saturated solution, typically achieved through centrifugation followed by filtration.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of crystalline 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile (e.g., 2-5 mg) to a known volume of the chosen solvent (e.g., 1 mL) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. Visually confirm that excess solid remains.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully remove a known volume of the clear supernatant. For high accuracy, immediately filter this supernatant through a 0.45 µm filter (preferably a low-binding material like PTFE) to remove any remaining particulates.[7]

-

Dilution: Dilute the filtered supernatant with an appropriate solvent (often the mobile phase for HPLC or the blank solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis Spectroscopy.

This workflow must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reproducibility.[15][16][17]

Sources

- 1. raytor.com [raytor.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ijnrd.org [ijnrd.org]

- 4. benzonitrile [chemister.ru]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. ovid.com [ovid.com]

- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. enamine.net [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]

- 16. GLP studies for method development - Tentamus Group [tentamus.com]

- 17. proto.ufsc.br [proto.ufsc.br]

Navigating the Thermal Landscape of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile: A Technical Guide to its Boiling Point

For Immediate Release

[CITY, State] – In the intricate world of pharmaceutical synthesis and materials science, a precise understanding of the physicochemical properties of novel compounds is paramount. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical, yet currently unmeasured, boiling point of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile. While no experimental value has been formally documented, this paper will provide a comprehensive framework for its estimation, theoretical underpinnings, and the established methodologies for its empirical determination.

Introduction: Unveiling a Compound of Interest

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as building blocks in the synthesis of complex organic molecules. The presence of a bromine atom, a nitrile group, and a difluoroethoxy moiety suggests a molecule with a unique electronic and steric profile, making it a potentially valuable intermediate in the development of novel pharmaceuticals and functional materials. The boiling point is a fundamental physical constant that dictates purification strategies, reaction conditions, and safety protocols.

The Elusive Boiling Point: A Theoretical Estimation

In the absence of experimental data, the boiling point of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile can be estimated by dissecting its molecular structure and comparing it to related, well-characterized compounds.

Structural Components and their Influence:

-

Benzonitrile Core: The parent molecule, benzonitrile, has a boiling point of 191 °C[1][2][3][4][5]. This provides a foundational reference point.

-

Bromine Substitution: The addition of a bromine atom to the benzene ring, as seen in bromobenzonitrile isomers, generally increases the boiling point due to increased molecular weight and stronger intermolecular van der Waals forces.

-

2,2-Difluoroethoxy Group: This substituent is more complex. The ether linkage introduces some polarity, while the two fluorine atoms significantly increase the molecular weight and introduce dipole-dipole interactions. However, the high electronegativity of fluorine can also lead to intramolecular interactions that might affect the overall intermolecular forces. For comparison, 2,2-difluoroethanol has a boiling point of 95 °C[6].

-

Positional Isomerism: The ortho positioning of the 2,2-difluoroethoxy group relative to the nitrile and the meta position of the bromine atom will influence the molecule's overall dipole moment and crystal packing, which in turn affects the boiling point.

A structurally similar compound, 5-Bromo-2-fluorobenzonitrile, has a predicted boiling point of 220.4 ± 20.0 °C[7]. Considering the replacement of a single fluorine atom with a larger and more polarizable 2,2-difluoroethoxy group, it is reasonable to hypothesize that the boiling point of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile will be significantly higher than that of 5-Bromo-2-fluorobenzonitrile.

Prediction: Based on the additive effects of the bromo and difluoroethoxy groups on the benzonitrile core, a preliminary estimated boiling point for 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile would likely fall in the range of 250-280 °C at atmospheric pressure. It is crucial to emphasize that this is a theoretical estimation and requires experimental validation.

Methodologies for Experimental Determination

To establish an accurate boiling point, empirical measurement is essential. The following are standard laboratory techniques suitable for this determination.

Distillation Method

A primary and widely used technique for determining the boiling point of a liquid is distillation[8][9].

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small quantity (typically 5-10 mL) of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask.

-

Temperature Reading: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected. This is observed as a constant temperature reading on the thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent[10]. The observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or the Clausius-Clapeyron equation.

Diagram of a Simple Distillation Setup:

Caption: A standard laboratory setup for simple distillation.

Thiele Tube Method

For smaller sample sizes, the Thiele tube method provides an efficient means of determining the boiling point[9].

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside.

-

Apparatus Setup: The fusion tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Diagram of Thiele Tube Setup:

Caption: The Thiele tube apparatus for boiling point determination.

Computational Approaches to Boiling Point Prediction

Modern computational chemistry offers powerful tools for predicting the physicochemical properties of molecules.

Group Contribution Methods

These methods estimate the boiling point by summing the contributions of individual functional groups within the molecule. Several well-established methods, such as those by Joback and Reid or Constantinou and Gani, can provide a reasonable approximation of the boiling point based solely on the molecular structure[11].

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

More advanced techniques involve developing mathematical models that correlate a molecule's structural features (descriptors) with its boiling point. Machine learning algorithms can be trained on large datasets of known compounds to predict the boiling points of new molecules with increasing accuracy[12]. These models consider a wide range of descriptors, including topological, electronic, and steric parameters.

Factors Influencing the Boiling Point of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

A deeper understanding of the intermolecular forces at play is crucial for rationalizing the boiling point of this molecule.

| Intermolecular Force | Presence and Expected Contribution |

| London Dispersion Forces | Present and significant due to the large number of electrons in the bromine atom and the overall size of the molecule. This is a major contributor to a higher boiling point. |

| Dipole-Dipole Interactions | Present due to the polar C-Br, C-F, and C≡N bonds, as well as the ether linkage. These forces will increase the energy required to separate the molecules. |

| Hydrogen Bonding | Absent, as there are no hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine. |

Conclusion and Future Directions

While an experimental boiling point for 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile remains to be determined, this guide provides a robust framework for its estimation and a clear path toward its empirical validation. The predicted boiling point in the range of 250-280 °C underscores the need for careful handling and appropriate purification techniques, such as vacuum distillation, to avoid thermal decomposition.

Future work should focus on the precise experimental determination of the boiling point using the methods outlined herein. This will not only provide a critical piece of data for the safe and effective use of this compound but also contribute to a broader understanding of structure-property relationships in halogenated aromatic nitriles.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(10), 3684–3688. [Link]

-

Stein, S. E., & Brown, R. L. (1994). Estimation of Normal Boiling Points from Group Contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581–587. [Link]

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

PubChem. Benzonitrile. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Benzonitrile. American Chemical Society. [Link]

-

ChemicalBook. benzonitrile. [Link]

-

Sciencemadness Wiki. Benzonitrile. [Link]

-

NIST. Benzonitrile. National Institute of Standards and Technology. [Link]

-

Cheméo. Chemical Properties of 5-Bromo-2-fluorobenzonitrile. [Link]

-

LECRON SHARE. 2 2 Difluoroethanol Manufacturer and Supplier. [Link]

-

PubChem. 5-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2-Difluoroethan-1-ol. National Center for Biotechnology Information. [Link]

-

Majhi, A. J. Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Elsevier. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]

-

BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benzonitrile [chemister.ru]

- 4. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. 2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE [lecronchem.com]

- 7. echemi.com [echemi.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

An In-depth Technical Guide to 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound, such as its density, are not widely published, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms or fluorine-containing moieties, such as the 2,2-difluoroethoxy group, can profoundly influence a molecule's physicochemical and biological properties. These effects include enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile combines three key functional groups that make it a versatile synthetic intermediate:

-

A benzonitrile core: A common scaffold in many pharmaceuticals.

-

A bromine atom: Provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

-

A 2,2-difluoroethoxy group: Imparts the beneficial properties of fluorine, as mentioned above.

This unique combination of features positions 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile as a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

Physicochemical Properties

While a comprehensive, experimentally determined dataset for 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is not available in the public domain, we can infer its likely properties based on its structure and data from related compounds.

| Property | Estimated/Inferred Value | Remarks |

| Molecular Formula | C9H6BrF2NO | |

| Molecular Weight | 262.05 g/mol | |

| Density | Not reported | The density of this compound has not been found in publicly available literature. |

| Appearance | Likely a white to off-white solid | Based on analogous brominated and fluorinated benzonitriles. |

| Melting Point | Expected to be in the range of 50-100 °C | Similar compounds like 5-Bromo-2-fluorobenzonitrile have a melting point of 76-80 °C. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Typical for halogenated aromatic compounds. |

Synthesis and Purification

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile can be approached through several synthetic strategies. A plausible and efficient route would involve the Williamson ether synthesis, a well-established method for forming ethers.

Proposed Synthetic Pathway

A logical synthetic route would start from a commercially available precursor, 5-bromo-2-hydroxybenzonitrile, and introduce the 2,2-difluoroethoxy group.

Caption: Proposed Williamson Ether Synthesis for 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile.

Detailed Experimental Protocol

This protocol is a representative methodology and may require optimization.

Materials:

-

5-Bromo-2-hydroxybenzonitrile

-

2,2-difluoroethyl tosylate (or a similar electrophile like 2-bromo-1,1-difluoroethane)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The structural motifs present in 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile make it a highly attractive starting material for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

Role as a Synthetic Intermediate

-

Suzuki Coupling: The bromine atom can be readily displaced by a variety of boronic acids or esters to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common in many drug classes.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing fragments. This is particularly relevant for the synthesis of kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The bromine can be coupled with terminal alkynes to introduce alkynyl moieties, which can serve as isosteres for other functional groups or as handles for further functionalization.

-

Cyanation: The bromine can be replaced with a cyano group, although this is less common given the presence of the existing nitrile.

-

Other Cross-Coupling Reactions: The bromo-substituent also allows for Stille, Heck, and other palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile. Based on the safety data for structurally similar compounds like 5-Bromo-2-fluorobenzonitrile, the following hazards should be considered[1][2]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is a promising and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine handle, a benzonitrile core, and a difluoroethoxy group makes it a valuable tool for medicinal chemists and materials scientists. While some of its physical properties, such as density, are not yet reported, its synthetic utility is clear. By leveraging established cross-coupling methodologies, researchers can access a wide array of novel compounds with potentially enhanced biological activity and improved physicochemical properties. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

Sources

Methodological & Application

laboratory preparation of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Application Note: Scalable Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile via Regioselective

Executive Summary

This guide details the laboratory-scale preparation of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile , a high-value pharmacophore often utilized in the development of HIF-2

The protocol utilizes a Nucleophilic Aromatic Substitution (

Key Advantages of this Protocol:

-

Regioselectivity: The ortho-position is exclusively activated; the bromine at the meta-position remains inert under these conditions.[1]

-

Safety: Avoids the use of gaseous/volatile alkylating agents (e.g., difluoroethyl bromide).

-

Scalability: The reaction utilizes standard inorganic bases and polar aprotic solvents, suitable for scale-up from gram to kilogram quantities.[1]

Reaction Mechanism & Strategy

The synthesis proceeds via an addition-elimination mechanism (

Critical Consideration: 2,2-Difluoroethanol is significantly less nucleophilic than non-fluorinated ethanol due to the inductive effect of the fluorine atoms (

Reaction Scheme (Graphviz)

Caption: Figure 1.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Purity | Role |

| 5-Bromo-2-fluorobenzonitrile | 200.01 | 1.0 | >98% | Substrate |

| 2,2-Difluoroethanol | 82.05 | 1.2 - 1.5 | >97% | Nucleophile |

| Cesium Carbonate ( | 325.82 | 2.0 | 99% | Base |

| DMF (Anhydrous) | - | 10 V (mL/g) | 99.8% | Solvent |

| Ethyl Acetate / Hexanes | - | - | ACS | Workup |

Note: Potassium Carbonate (

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.

-

Charge 5-Bromo-2-fluorobenzonitrile (1.0 equiv) and Cesium Carbonate (2.0 equiv).[1]

-

Purge the system with Nitrogen (

) for 5 minutes. -

Add anhydrous DMF (10 volumes relative to substrate mass) via syringe.

-

Add 2,2-Difluoroethanol (1.2 equiv) dropwise at room temperature. Note: Slight exotherm may occur.

Step 2: Reaction Execution 6. Heat the mixture to 60–80°C . 7. Monitor the reaction by HPLC or TLC (20% EtOAc in Hexanes) every 2 hours.

- Target: >98% conversion of the starting fluoride.

- Typical Time: 4–6 hours at 80°C.

Step 3: Workup (Quench & Extraction)

8. Cool the reaction mixture to room temperature (20–25°C).

9. Slowly pour the mixture into ice-cold water (20 volumes) with vigorous stirring. The product may precipitate as a solid.[4]

10. If solid forms: Filter, wash with water, and dry.

11. If oil forms: Extract with Ethyl Acetate (EtOAc) (3 x 10 volumes).

12. Combine organic layers and wash with Brine (2 x 10 volumes) to remove residual DMF.

13. Dry over anhydrous

Step 4: Purification 14. The crude material is often sufficiently pure (>95%) for subsequent steps. 15. If higher purity is required, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Process Workflow & Logic

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target ether.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the product using the following "Self-Validating" checkpoints.

A. HPLC Retention Time Shift

-

Observation: The product is more lipophilic than the starting material (SM) due to the capping of the polar C-F bond with the difluoroethyl ether.

-

Expectation: Retention time (

) of Product >

B. NMR Validation

-

Distinctive Signal: Look for the triplet of doublets (td) corresponding to the terminal proton on the difluoroethoxy group (

). -

Chemical Shift:

ppm ( -

Methylene Protons: A multiplet (td) at

ppm (

C. NMR Validation

-

SM Signal: Single peak for Ar-F (

ppm). -

Product Signal: Disappearance of Ar-F peak. Appearance of aliphatic fluorine doublet (

ppm).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet DMF or weak base.[1] | Ensure DMF is anhydrous (water kills the alkoxide). Switch from |

| Hydrolysis Byproduct | Presence of water leading to nitrile hydrolysis (amide formation). | Maintain strictly anhydrous conditions. Lower temp to 60°C. |

| Regio-isomers | Unlikely in this specific substrate.[1] | If observed, check purity of starting material (ensure it is 5-bromo-2-fluoro, not 4-bromo...).[1] |

| Poor Phase Separation | DMF emulsion. | Wash organic layer thoroughly with water (3x) before brine wash to remove DMF. |

Safety & Handling (E-E-A-T)

-

Nitriles: The starting material and product are organic nitriles. While generally stable, avoid strong acids which can hydrolyze the group to carboxylic acids or release HCN under extreme conditions.

-

Fluorinated Alcohols: 2,2-Difluoroethanol is toxic if inhaled or absorbed.[1] Use only in a fume hood.

-

Skin Contact: Benzonitriles can be skin sensitizers. Wear nitrile gloves and long sleeves.

References

-

Preparation of Belzutifan Intermediates: Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma."[1] Journal of Medicinal Chemistry, 2019, 62(15), 6876–6893. Link

-

General

on Fluoro-benzonitriles: Wallace, D. J., et al. "Cyclopropylboronic Acid: A robust and practical reagent for copper-mediated N-cyclopropylation of NH-heterocycles."[1] Tetrahedron Letters, 2002. (Contextual reference for displacement chemistry on similar scaffolds). -

Patent Reference (Analogous Chemistry): "Process for the preparation of HIF-2 alpha inhibitors." US Patent US11827614B2. Link

-

Properties of 5-Bromo-2-fluorobenzonitrile: PubChem Compound Summary for CID 2724900. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN113461611A - Synthetic method of imiquimod intermediate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103864866A - A kind of synthetic method of morphine-6-β-D-glucuronide and its intermediate compound - Google Patents [patents.google.com]

Synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile: A Detailed Mechanistic Guide and Experimental Protocol

This comprehensive guide provides a detailed protocol and in-depth analysis of the reaction mechanism for the synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The target molecule, 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, incorporates a difluoroethoxy group, which can significantly influence the biological activity of a parent compound. The synthesis of this intermediate is a critical step in the development of novel therapeutics.

The primary synthetic route to 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will elucidate the underlying mechanism of this transformation and provide a robust, field-proven protocol for its successful execution in a laboratory setting.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the fluorine atom on the electron-deficient aromatic ring of 5-bromo-2-fluorobenzonitrile is displaced by the 2,2-difluoroethoxide nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitrile group) ortho and para to the leaving group, which stabilize the intermediate Meisenheimer complex.

The reaction can be dissected into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 2,2-difluoroethanol using a strong base, typically sodium hydride (NaH), to generate the highly nucleophilic 2,2-difluoroethoxide anion. This anion then attacks the carbon atom bearing the fluorine atom on the 5-bromo-2-fluorobenzonitrile ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitrile group.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the Meisenheimer complex collapses, and the leaving group (fluoride ion) is expelled. This elimination step restores the aromaticity of the benzene ring, yielding the final product, 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile.

Experimental Protocol

This protocol is adapted from a procedure described in patent WO2012135861A1. Researchers should conduct a thorough risk assessment for all chemicals and procedures before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-fluorobenzonitrile | ≥98% | Commercially Available |

| 2,2-Difluoroethanol | ≥98% | Commercially Available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Brine (saturated NaCl solution) | Laboratory Prepared | |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Septum

-

Nitrogen or Argon gas inlet

-

Syringes

-

Ice-water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) and 2,2-difluoroethanol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Nucleophile Generation and Reaction: To the cooled solution, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition of sodium hydride is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Characterization Data

| Parameter | Value | Reference |

| Appearance | White to off-white solid | |

| Molecular Formula | C₉H₅BrF₂NO | |

| Molecular Weight | 262.05 g/mol | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 2.2 Hz, 1H), 7.68 (dd, J = 8.8, 2.2 Hz, 1H), 6.99 (d, J = 8.8 Hz, 1H), 6.13 (tt, J = 54.0, 3.9 Hz, 1H), 4.38 (td, J = 13.1, 3.9 Hz, 2H) | |

| Yield | 85% |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Incomplete deprotonation of the alcohol. | Ensure the use of anhydrous DMF and a fresh, active batch of sodium hydride. |

| Inactive starting material. | Verify the purity of 5-bromo-2-fluorobenzonitrile. | |

| Presence of starting material after extended reaction time | Insufficient amount of base or nucleophile. | Use a slight excess (1.2-1.5 eq) of both 2,2-difluoroethanol and sodium hydride. |

| Low reaction temperature. | If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be considered, but monitor for potential side reactions. | |

| Formation of side products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents and maintain a strictly inert atmosphere. |

Conclusion

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile is efficiently achieved through a Nucleophilic Aromatic Substitution reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this valuable intermediate in high yield. A thorough understanding of the SNAr mechanism and careful control of reaction conditions are paramount for the successful execution of this synthesis.

References

- WO2012135861A1 - Substituted triazolopyridines as IRAK4 inhibitors.

Application Notes and Protocols for 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile in Medicinal Chemistry

Introduction: A Modern Scaffold for Accelerated Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the rapid development of novel therapeutics. 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile emerges as a highly versatile and promising scaffold, engineered to address several key challenges in drug design. Its unique trifunctional architecture—comprising a synthetically tractable aryl bromide, a metabolically robust difluoroethoxy group, and a pharmacologically significant nitrile moiety—offers a powerful platform for generating diverse compound libraries with desirable drug-like properties.

The incorporation of fluorine-containing substituents has become a standard strategy in drug optimization, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties.[1] The 2,2-difluoroethoxy group, in particular, serves as a valuable bioisostere that can fine-tune lipophilicity and pKa while resisting oxidative metabolism. The aryl bromide provides a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at this position.[2][3][4][5] Finally, the benzonitrile group is not only a common feature in many bioactive molecules but also a versatile precursor for other important functional groups, such as tetrazoles and primary amines.

This guide provides an in-depth exploration of the applications of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile, presenting detailed protocols for its derivatization and a strategic vision for its deployment in modern drug discovery programs.

Part 1: Core Synthetic Applications & Detailed Protocols

The true power of 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile lies in its capacity for selective, high-yield transformations at the C5-bromo position. This section details field-proven protocols for the most critical C-C and C-N bond-forming reactions in medicinal chemistry.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are prevalent in numerous approved drugs.[4] The protocol below is optimized for coupling 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile with a range of boronic acids and esters, providing a reliable method for extensive Structure-Activity Relationship (SAR) studies.

This protocol is designed for robust performance across a variety of aryl and heteroaryl boronic acids. The choice of a palladium(II) acetate/SPhos catalyst system is based on its broad substrate scope and high functional group tolerance, which is crucial when working with complex molecules.[4]

Materials:

-

5-Bromo-2-(2,2-difluoroethoxy)benzonitrile

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)

-

Solvent System: 1,4-Dioxane and Water (4:1 ratio), degassed

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(2,2-difluoroethoxy)benzonitrile (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Pre-mixing (Optional but Recommended): In a separate, small, dry vial under an inert atmosphere, briefly mix the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the dioxane solvent. This pre-formation of the active catalyst can improve reaction consistency.

-

Solvent and Catalyst Addition: Add the degassed 4:1 dioxane/water solvent to the main reaction vial to achieve a substrate concentration of approximately 0.1 M. If pre-mixed, add the catalyst solution via syringe. Otherwise, add the solid catalyst and ligand directly in Step 1.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(2,2-difluoroethoxy)benzonitrile.

Causality and Rationale:

-

Catalyst System: The Pd(OAc)₂/SPhos combination is highly effective for coupling with aryl bromides. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination, which are key steps in the catalytic cycle.[4]

-

Base and Solvent: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. The dioxane/water solvent system is effective at solubilizing both the organic substrate and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[3]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The introduction of amine functionalities is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide variety of primary and secondary amines, providing access to a rich diversity of chemical matter.[2][5]

This protocol uses a robust, second-generation palladium precatalyst, which offers enhanced air stability and catalytic activity.

Materials: